Cas no 2228452-68-2 (3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}azetidine)

3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}azetidine 化学的及び物理的性質
名前と識別子
-
- 3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}azetidine
- 3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}azetidine
- 2228452-68-2
- EN300-1731103
-
- インチ: 1S/C8H9N5/c1-5(6-2-9-3-6)4-10-8-7(1)11-13-12-8/h1,4,6,9H,2-3H2,(H,10,11,12,13)
- InChIKey: ZCWRYTZNXCVMAE-UHFFFAOYSA-N
- SMILES: N1CC(C2C=NC3C(C=2)=NNN=3)C1
計算された属性
- 精确分子量: 175.08579531g/mol
- 同位素质量: 175.08579531g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 193
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.3
- トポロジー分子極性表面積: 66.5Ų
3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}azetidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1731103-0.5g |
3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}azetidine |
2228452-68-2 | 0.5g |
$2132.0 | 2023-09-20 | ||
Enamine | EN300-1731103-5.0g |
3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}azetidine |
2228452-68-2 | 5g |
$6441.0 | 2023-05-26 | ||
Enamine | EN300-1731103-1.0g |
3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}azetidine |
2228452-68-2 | 1g |
$2221.0 | 2023-05-26 | ||
Enamine | EN300-1731103-2.5g |
3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}azetidine |
2228452-68-2 | 2.5g |
$4355.0 | 2023-09-20 | ||
Enamine | EN300-1731103-10.0g |
3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}azetidine |
2228452-68-2 | 10g |
$9550.0 | 2023-05-26 | ||
Enamine | EN300-1731103-0.05g |
3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}azetidine |
2228452-68-2 | 0.05g |
$1866.0 | 2023-09-20 | ||
Enamine | EN300-1731103-0.25g |
3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}azetidine |
2228452-68-2 | 0.25g |
$2044.0 | 2023-09-20 | ||
Enamine | EN300-1731103-0.1g |
3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}azetidine |
2228452-68-2 | 0.1g |
$1955.0 | 2023-09-20 | ||
Enamine | EN300-1731103-5g |
3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}azetidine |
2228452-68-2 | 5g |
$6441.0 | 2023-09-20 | ||
Enamine | EN300-1731103-1g |
3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}azetidine |
2228452-68-2 | 1g |
$2221.0 | 2023-09-20 |
3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}azetidine 関連文献
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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9. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}azetidineに関する追加情報
Professional Introduction to Compound with CAS No. 2228452-68-2 and Product Name: 3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}azetidine
The compound with the CAS number 2228452-68-2 and the product name 3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}azetidine represents a significant advancement in the field of chemobiology and pharmaceutical research. This heterocyclic compound has garnered considerable attention due to its unique structural features and promising biological activities. The molecular framework of this compound integrates a triazolobipyridine core with an azetidine moiety, creating a versatile scaffold that exhibits potential utility in drug discovery and medicinal chemistry.
Recent studies have highlighted the importance of triazolobipyridine derivatives in medicinal chemistry due to their ability to modulate various biological pathways. The presence of the triazole ring in 3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}azetidine contributes to its stability and reactivity, making it an attractive candidate for further exploration. This compound has been investigated for its potential role in inhibiting kinases and other enzymes involved in cancer progression. The bipyridine moiety further enhances its binding affinity to target proteins, making it a promising lead compound for therapeutic development.
The azetidine ring in the structure of 3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}azetidine adds another layer of complexity and functionality. Azetidine derivatives are known for their ability to interact with biological targets in a unique manner, often leading to high selectivity and efficacy. This combination of a triazolobipyridine core and an azetidine scaffold makes 3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}azetidine a multifaceted compound with potential applications in both oncology and other therapeutic areas.
In the context of current research, 3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}azetidine has been explored for its antimicrobial properties. The structural features of this compound allow it to disrupt bacterial cell membranes and inhibit essential metabolic pathways. Preliminary studies have shown promising results in vitro against various resistant strains of bacteria. This finding is particularly significant given the growing concern over antibiotic resistance worldwide. The ability of this compound to interact with bacterial targets without causing significant toxicity in human cells makes it a valuable candidate for further development.
Additionally, the triazolobipyridine derivatives have been studied for their potential role in treating neurological disorders. The bipyridine moiety is known to cross the blood-brain barrier efficiently, allowing these compounds to reach central nervous system targets. Research on 3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}azetidine has revealed its potential as a neuroprotective agent. It has shown promise in models of neurodegenerative diseases by inhibiting oxidative stress and reducing inflammation. These findings open up new avenues for treating conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of 3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}azetidine involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. The introduction of the triazole ring into the bipyridine framework requires precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct the complex molecular architecture efficiently. These synthetic strategies not only facilitate the production of this compound but also provide insights into developing similar derivatives for future research.
The pharmacokinetic properties of 3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}azetidine are another area of interest. Studies have shown that this compound exhibits good solubility and stability under physiological conditions. Its bioavailability has been assessed through preclinical trials using animal models. The results indicate that it can be effectively absorbed and distributed throughout the body without significant degradation. This makes it a suitable candidate for further clinical development.
In conclusion, 2228452-68-2and its corresponding product name, 3-{ 3H - 1 , 2 , 3 triazol o 4 , 5 -b py ridin -6 - yl } az etid ine represent a significant advancement in pharmaceutical research . Their unique structural features and promising biological activities make them valuable candidates for further exploration . The integration of tri azo l obipy rid ine deriva tives with az etid ine moieties offers new possibilities for drug discovery particularly in oncology neurology and antimicrobial therapy . As research continues these compoun ds are expected to contribute significantly to advancements in medicine .
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